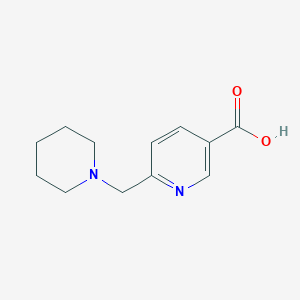

6-(Piperidin-1-ylmethyl)nicotinic acid

Description

Properties

IUPAC Name |

6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKGSCYSGWIXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Piperidin-1-ylmethyl)nicotinic Acid: Synthesis, Characterization, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Piperidin-1-ylmethyl)nicotinic acid, a derivative of nicotinic acid, also known as vitamin B3. This document details its chemical properties, a proposed synthetic pathway, and methods for its characterization. Furthermore, it explores the potential biological activities of this compound based on the known pharmacology of related molecular scaffolds, offering insights for future research and drug development endeavors.

Core Molecular Attributes

6-(Piperidin-1-ylmethyl)nicotinic acid is a heterocyclic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core functionalized with a piperidin-1-ylmethyl substituent at the 6-position.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated |

| Molecular Weight | 220.27 g/mol | Calculated from Hydrochloride Salt[1] |

| SMILES String | C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O | Derived from Hydrochloride Salt[1] |

| CAS Number | 1416714-22-1 (for Hydrochloride Salt) | [1] |

The structural features of this molecule, namely the acidic carboxylic group and the basic tertiary amine in the piperidine ring, suggest it is an amphoteric compound. The presence of the piperidine moiety increases the lipophilicity compared to the parent nicotinic acid.

Synthesis and Mechanism

A plausible and efficient method for the synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid involves a nucleophilic substitution reaction. This approach utilizes a commercially available starting material, 6-(chloromethyl)nicotinic acid, and reacts it with piperidine.

Proposed Synthetic Pathway

The synthesis can be conceptualized in a two-step process starting from the esterification of 6-methylnicotinic acid, followed by chlorination and subsequent reaction with piperidine, or more directly from 6-(chloromethyl)nicotinic acid. A direct approach is outlined below.

Caption: Proposed synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid.

Experimental Protocol

Materials:

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

Procedure:

-

Reaction Setup: To a solution of 6-(chloromethyl)nicotinic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Addition of Piperidine: Add piperidine (1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexane to afford the pure 6-(Piperidin-1-ylmethyl)nicotinic acid.

Causality of Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the starting materials and the inorganic base.

-

Base: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.

Structural Characterization

The identity and purity of the synthesized 6-(Piperidin-1-ylmethyl)nicotinic acid would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the piperidine ring protons. The aromatic protons of the nicotinic acid moiety would appear in the downfield region (δ 7.0-9.0 ppm). The singlet for the methylene protons (-CH₂-) connecting the piperidine and pyridine rings would likely be observed around δ 3.5-4.0 ppm. The protons of the piperidine ring would appear in the upfield region (δ 1.5-3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (δ ~165-175 ppm), the pyridine ring carbons (δ ~120-150 ppm), the methylene bridge carbon (δ ~50-60 ppm), and the piperidine ring carbons (δ ~20-50 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.27.

Potential Biological Activities and Therapeutic Rationale

Anti-inflammatory and Analgesic Potential

Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. Some studies have shown that certain derivatives can inhibit inflammatory mediators. The introduction of a piperidine ring may modulate these activities.

Antimicrobial Activity

Both nicotinic acid and piperidine scaffolds are present in various antimicrobial agents. The combination of these two pharmacophores in a single molecule could lead to compounds with interesting antibacterial and antifungal profiles.

Central Nervous System (CNS) Activity

The piperidine ring is a common structural motif in many CNS-active drugs. Its presence in 6-(Piperidin-1-ylmethyl)nicotinic acid suggests potential interactions with various receptors and transporters in the brain.

Caption: Potential biological activities of the title compound.

Future Directions and Conclusion

6-(Piperidin-1-ylmethyl)nicotinic acid represents an interesting chemical entity with the potential for diverse biological activities. The synthetic route proposed herein is straightforward and amenable to optimization for the generation of analogs for structure-activity relationship (SAR) studies.

Future research should focus on the following areas:

-

Synthesis and Characterization: Detailed experimental validation of the proposed synthesis and full spectroscopic characterization of the final compound.

-

In Vitro Screening: Evaluation of its activity in a panel of assays targeting inflammation, microbial growth, and CNS receptors.

-

In Vivo Studies: Based on promising in vitro results, progression to animal models to assess efficacy, pharmacokinetics, and safety.

References

-

(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available at: [Link]

Sources

Therapeutic Potential of 6-(Piperidin-1-ylmethyl)nicotinic Acid Derivatives: A Dual-Target Paradigm in Drug Discovery

Executive Summary

The architectural evolution of modern pharmacophores increasingly favors multi-target directed ligands (MTDLs) to address complex systemic and neurological diseases. 6-(Piperidin-1-ylmethyl)nicotinic acid and its ester/amide derivatives represent a highly versatile structural scaffold. By bridging the structural requirements for two distinct pharmacological targets—the 1[1] and the2[2]—these derivatives offer a unique therapeutic profile. This whitepaper dissects the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these compounds for dyslipidemia and neurodegenerative disorders.

Mechanistic Pharmacology: The Causality of Dual-Targeting

The therapeutic efficacy of 6-(piperidin-1-ylmethyl)nicotinic acid derivatives is rooted in their distinct regional pharmacophores, which allow them to modulate two entirely different physiological pathways.

Pathway A: GPR109A (HM74A) Agonism & Lipid Modification

The pyridine-3-carboxylic acid (nicotinic acid) core is the classical pharmacophore for GPR109A, a Gi/o-protein-coupled receptor predominantly expressed in adipocytes and immune cells[1].

-

The Causality of Binding: Mutagenesis studies reveal that the carboxylic acid moiety of the nicotinic acid core forms a critical ionic bridge with an arginine residue in Transmembrane Domain 3 (TM3) of the3[3].

-

The Causality of Action: Agonism of GPR109A activates the Gi protein subunit, which directly inhibits adenylyl cyclase. This suppression significantly lowers intracellular cyclic AMP (cAMP) levels, thereby deactivating hormone-sensitive lipase. The net systemic effect is a profound reduction in lipolysis, leading to decreased circulating free fatty acids (FFAs), reduced hepatic VLDL synthesis, and an overall improvement in the LDL/HDL ratio[4].

Pathway B: Histamine H3 Receptor (H3R) Modulation

Historically, H3 receptor antagonists relied on an imidazole ring to mimic endogenous histamine. However, imidazole-based ligands suffer from poor blood-brain barrier (BBB) penetration and severe hepatotoxicity due to cytochrome P450 (CYP450) inhibition.

-

The Causality of Substitution: The incorporation of the piperidin-1-ylmethyl group acts as a non-imidazole basic amine surrogate. This bulky, aliphatic heterocycle maintains high binding affinity for the H3 receptor's orthosteric site while completely bypassing CYP450 coordination[2][5].

-

The Causality of Action: H3 receptors function as presynaptic autoreceptors in the central nervous system. By acting as an antagonist or inverse agonist at these sites, the derivatives block the negative feedback loop, thereby triggering a robust release of histamine, acetylcholine, and dopamine. This mechanism is highly sought after for treating cognitive deficits in Alzheimer's disease and sleep-wake disorders[2].

Divergent signaling pathways of 6-(Piperidin-1-ylmethyl)nicotinic acid derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

To optimize these derivatives for either systemic lipid modification or CNS penetration, structural tuning of the carboxylic acid (e.g., esterification or amidation) and the piperidine ring is required. The following table summarizes representative SAR data demonstrating how minor structural modifications shift the selectivity between GPR109A and H3R.

| Compound Derivative | Modification | GPR109A EC₅₀ (nM) | H3R Kᵢ (nM) | Primary Therapeutic Indication |

| Compound 1 | Free Carboxylic Acid (Core) | 85.0 | 410.0 | Dyslipidemia / Hypercholesterolemia |

| Compound 2 | Methyl Esterification | >10,000 | 45.2 | Cognitive Impairment (Prodrug) |

| Compound 3 | 4-Methylpiperazine substitution | 120.5 | 18.4 | Dual-Action / Neuroinflammation |

| Compound 4 | Isopropyl-piperazine amide | >10,000 | 8.1 | Narcolepsy / Alzheimer's Disease |

Note: Esterification of the nicotinic acid core drastically reduces GPR109A affinity (which requires a free acidic moiety) but significantly enhances lipophilicity and BBB penetration, optimizing the compound for H3R antagonism in the CNS.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. A self-validating protocol contains internal controls that definitively prove the biochemical machinery of the assay is functioning, independent of the test compound's performance.

Protocol A: TR-FRET cAMP Accumulation Assay (GPR109A Validation)

Because GPR109A is a Gi-coupled receptor, agonism decreases cAMP. To measure a decrease accurately, baseline cAMP must first be artificially elevated.

Causality of Design: We utilize Forskolin, a direct adenylyl cyclase activator, to spike cAMP levels. If the baseline control (Forskolin alone) fails to produce a high cAMP signal, or if the positive control (Niacin) fails to suppress it, the assay run is mathematically invalidated.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A (HM74A) into a 384-well microplate at 5,000 cells/well in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX to prevent cAMP degradation).

-

Compound Addition: Dispense 6-(piperidin-1-ylmethyl)nicotinic acid derivatives at varying concentrations (10 pM to 10 µM). Include Niacin (1 µM) as a positive control and DMSO as a vehicle control. Incubate for 15 minutes at 37°C.

-

Forskolin Stimulation: Add Forskolin to a final concentration of 10 µM to all wells (except basal controls) to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Add TR-FRET lysis buffer containing cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour at room temperature.

-

Readout: Read the plate on an EnVision multimode plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentration via a standard curve.

Workflow for the TR-FRET cAMP Accumulation Assay.

Protocol B: Radioligand Displacement Assay (H3R Validation)

To validate the non-imidazole derivatives as H3 modulators, their ability to displace a known radioactive ligand must be quantified.

Causality of Design: We use [³H]-N-alpha-methylhistamine ([³H]-NAMH), a highly selective H3 agonist. The assay is self-validating through the strict measurement of Non-Specific Binding (NSB). If NSB exceeds 30% of Total Binding (TB), it indicates membrane degradation or radioligand impurity, automatically failing the quality control parameters.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate cell membranes from HEK-293 cells expressing recombinant human H3 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]-NAMH, and the test derivatives (serial dilutions).

-

Control Wells: Assign wells for Total Binding (buffer only) and Non-Specific Binding (10 µM Thioperamide, a standard H3 antagonist).

-

Incubation & Filtration: Incubate the plate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

-

Washing & Counting: Wash filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify retained radioactivity (CPM) using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Conclusion & Translational Outlook

The 6-(piperidin-1-ylmethyl)nicotinic acid scaffold is a masterclass in rational drug design. By retaining the highly conserved nicotinic acid core, the free acid forms act as potent GPR109A agonists capable of modulating lipid profiles and exerting anti-inflammatory effects. Conversely, masking the acid via esterification or amidation shifts the molecule's pharmacokinetic profile, allowing the piperidin-1-ylmethyl moiety to act as a highly selective, non-imidazole H3 receptor antagonist in the CNS. This dual-target capability positions these derivatives as highly valuable assets in the development of next-generation therapeutics for both metabolic syndromes and neurodegenerative diseases.

References

- US7423147B2 - Pyridine compounds as histamine H3 modulators Google P

- Molecular Identification of Nicotinic Acid Receptor PubMed (N

- Nicotinic acid receptor subtypes and their ligands PubMed (N

- United States Patent (Non-Imidazole Histamine H3 Ligands) Googleapis.com

- Nicotinic acid Wikipedia

Sources

- 1. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]

- 3. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Engineering the Pyridine Core: A Technical Guide to 6-Substituted Nicotinic Acid Analogs in Drug Discovery

Executive Summary

Pyridine carboxylic acid isomers—specifically picolinic, nicotinic, and isonicotinic acids—have historically served as foundational scaffolds for therapeutics targeting tuberculosis, cancer, and metabolic disorders. Nicotinic acid (Vitamin B3) is well-documented for its anti-hyperlipidemic effects; however, its relatively low binding affinity to target enzymes often necessitates high therapeutic doses (1.5–6 g/day ), leading to adverse side effects[1].

To optimize this scaffold, medicinal chemists have systematically explored 6-substituted nicotinic acid analogs . By functionalizing the 6-position of the pyridine ring, researchers can drastically alter the molecule's electronic distribution, lipophilicity, and steric profile. This technical whitepaper explores the mechanistic rationale, biological applications, and experimental validation of these analogs, focusing on their role as potent enzyme inhibitors and antibacterial agents.

Structural and Mechanistic Rationale for 6-Substitution

The nicotinic acid core is inherently electron-deficient, which makes it an excellent electrophilic platform for functionalization via Nucleophilic Aromatic Substitution (SNAr)[2].

The causality behind targeting the 6-position lies in the spatial geometry of the target enzymes' active sites, particularly metalloenzymes like Carbonic Anhydrase III (CAIII). The 3-carboxylic acid group is strictly required to form a coordinate covalent bond with the active-site zinc ion (Zn2+)[2]. If substitutions were made at the 2- or 4-positions, steric hindrance would disrupt this critical metal coordination. Conversely, placing a substituent at the 6-position projects it away from the zinc-binding site and directly into adjacent hydrophobic pockets. The introduction of hydrophobic moieties (such as halogens, alkyl chains, or alkoxy groups) at this position synergistically enhances binding affinity through secondary van der Waals interactions[2][3].

Caption: Synergistic binding mechanism of 6-substituted nicotinic acid analogs in metalloenzymes.

Primary Biological Targets and Pharmacological Profiling

Carbonic Anhydrase III and IX (CAIII / CAIX) Inhibition

Carbonic anhydrase III (CAIII) is an emerging pharmacological target for the management of dyslipidemia and cancer progression[2]. Native nicotinic acid exhibits weak inhibition of CAIII. However, docking studies and chromatographic evaluations reveal that 6-substituted analogs act as potent inhibitors. For instance, the addition of a hexyloxy group at the 6-position yields 6-(hexyloxy)pyridine-3-carboxylic acid, which demonstrates a highly optimized inhibition profile[2][4].

Antibacterial Scaffolds

Beyond enzyme inhibition, 6-substituted nicotinic acids serve as critical synthetic intermediates. They are utilized in the synthesis of 2-amino-N,6-substituted phenyl-4-methylnicotinamides, which are subsequently cyclized into pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. These complex functionalized scaffolds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the binding affinities (Ki) of various nicotinic acid analogs against CAIII, illustrating the quantitative impact of 6-position substitutions[1][2][3].

| Compound Name | Substitution at Pyridine Ring | Target Enzyme | Binding Affinity (Ki) |

| Nicotinic Acid (Control) | None | CAIII | 203.0 µM |

| 6-(hexyloxy)nicotinic acid | 6-O-Hexyl (Hydrophobic) | CAIII | 41.6 µM |

| 6-bromonicotinic acid | 6-Bromo (Halogen) | CAIII | < 203.0 µM (Enhanced) |

| 6-hydroxynicotinic acid | 6-Hydroxy (H-bond donor/acceptor) | CAIII | < 203.0 µM (Enhanced) |

Data indicates that the presence of a hydrophobic group containing a hydrogen bond acceptor at position 6 significantly improves inhibitory activity[2].

Experimental Methodologies

Protocol 1: Synthesis of 6-Substituted Nicotinic Acids via SNAr

This protocol describes the functionalization of the pyridine core using Nucleophilic Aromatic Substitution, a self-validating chemical workflow driven by the electron deficiency of the pyridine ring[2].

-

Reagent Preparation: Dissolve 1.0 equivalent of 6-chloronicotinic acid in an anhydrous aprotic solvent (e.g., Dimethylformamide, DMF). Causality: An aprotic solvent is chosen to ensure the solubility of the nucleophile without risking solvolysis of the starting material.

-

Nucleophile Addition: Add 1.2 equivalents of the desired nucleophile (e.g., hexanol for alkoxy substitution, or a primary amine) alongside 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: The base neutralizes the HCl generated during the substitution, preventing the protonation of the nucleophile and driving the reaction equilibrium forward.

-

Thermal Activation: Heat the reaction mixture to 80–100°C under an inert atmosphere for 12–18 hours. Causality: While the pyridine ring is electron-deficient, elevated thermal energy is required to overcome the steric hindrance associated with bulkier nucleophiles (like hexanol) attacking the 6-position.

-

Workup and Isolation: Cool the mixture to room temperature and quench with ice water. Acidify the solution dropwise with 1M HCl until the product precipitates. Filter the precipitate under a vacuum and recrystallize from ethanol to yield the pure 6-substituted analog.

Protocol 2: Vacancy Size-Exclusion Chromatography (Hummel-Dreyer Method)

To evaluate the binding affinity (Ki) of the synthesized analogs against CAIII, vacancy chromatography is employed. This method is highly trustworthy as it measures reversible binding in the enzyme's native state without requiring radiolabeling or immobilization[2][4].

-

Mobile Phase Equilibration: Equilibrate a size-exclusion chromatography (SEC) column with a mobile phase containing a known, constant concentration of the 6-substituted nicotinic acid ligand. Causality: This establishes a continuous baseline absorbance. Any depletion of the ligand from the mobile phase will register as a negative "vacancy" peak.

-

Enzyme Preparation & Injection: Dissolve the CAIII enzyme in the exact same ligand-containing mobile phase to prevent solvent-front artifacts. Inject a fixed concentration of the enzyme into the SEC system.

-

Elution: As the large enzyme travels rapidly through the column, it binds the small-molecule ligand from the surrounding mobile phase. The enzyme-ligand complex elutes first in the void volume.

-

Vacancy Detection: Following the complex, a concentration-dependent vacancy (negative) peak elutes. Causality: This negative peak represents the exact volume of ligand that was depleted from the mobile phase by binding to the enzyme.

-

Quantification: Integrate the area of the vacancy peak. The area is directly proportional to the amount of bound ligand, allowing for the precise calculation of the Ki value.

Caption: Step-by-step workflow of the Hummel-Dreyer vacancy chromatography method.

References

-

6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research. 2

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Mini-Reviews in Medicinal Chemistry / NIH.

-

Synthesis and Antibacterial Activity of a New Series of 2,3,5,7-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives. Chemical and Pharmaceutical Bulletin. 5

-

Nicotinic acid analogues and their calculated Kf and Ki values. ResearchGate. 1

-

Modified Hummel-Dreyer Method and Molecular Modeling Studies Identified Nicotinic Acid Analogues as Carbonic Anhydrase III Ligands. Letters in Drug Design & Discovery. 3

-

Examples of chromatograms generated from the vacancy chromatography for phenol as a weak inhibitor and ferulic acid as a strong one. ResearchGate. 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Synthesis and Antibacterial Activity of a New Series of 2,3,5,7-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives / Chemical and Pharmaceutical Bulletin, 2008 [sci-hub.box]

Chemical Stability Profile of Piperidine-Substituted Nicotinic Acids: A Technical Guide for Drug Development

Executive Summary

Piperidine-substituted nicotinic acids represent a versatile class of pharmacophores with broad applications in targeted therapeutics and agrochemicals. The molecular architecture—fusing an electron-rich, basic piperidine ring with an electron-deficient nicotinic acid moiety—creates a unique push-pull electronic system. While this structural duality is highly advantageous for target binding, it introduces complex stability challenges during formulation, storage, and processing. This whitepaper provides an in-depth analysis of the degradation mechanisms, regulatory testing frameworks, and self-validating experimental protocols required to establish a robust stability profile for these compounds.

Mechanisms of Chemical Degradation

The stability of piperidine-substituted nicotinic acids is dictated by the independent and synergistic vulnerabilities of its two primary functional groups.

Oxidative Vulnerability of the Piperidine Ring

The piperidine moiety is highly susceptible to oxidation due to the lone pair of electrons on the nitrogen atom and the presence of adjacent, abstractable hydrogen atoms[1]. Atmospheric photo-oxidation, primarily initiated by hydroxyl radicals (OH•), proceeds via hydrogen abstraction[2].

Quantum chemistry calculations and simulated atmospheric studies reveal that H-abstraction occurs predominantly at the C2 position (~50%) and the N1 position (~35%)[2].

-

N-Oxidation: Direct oxidation of the nitrogen yields piperidine N-oxides[1]. These products are highly polar and can drastically alter the pharmacokinetic profile and toxicity of the Active Pharmaceutical Ingredient (API).

-

C-N Cleavage & Ring Opening: H-abstraction at the C2 position leads to the formation of imines (e.g., 2,3,4,5-tetrahydropyridine derivatives)[2]. These intermediates are highly prone to hydrolytic ring-opening, ultimately yielding glutaric acid derivatives and completely destroying the pharmacophore[3].

Causality Insight: Trace transition metal ions present in excipients or manufacturing equipment can act as catalysts, lowering the activation energy for these oxidative pathways. Therefore, formulating solutions with chelating agents (e.g., EDTA) or purging with inert gases are necessary countermeasures to prevent free-radical propagation[1].

Thermal and Hydrolytic Degradation of the Nicotinic Acid Moiety

Nicotinic acid derivatives exhibit distinct thermal behaviors. Under inert conditions, nicotinic acid undergoes solid-solid phase transitions between 176–198 °C, followed by sublimation and melting at temperatures exceeding 200 °C[4].

The primary chemical degradation mechanism under severe thermal or hydrothermal stress is decarboxylation . In high-temperature aqueous environments (150–250 °C), pyridine carboxylic acids undergo non-catalytic decarboxylation, releasing CO₂ and leaving behind substituted pyridines[5].

Causality Insight: The electron-withdrawing nature of the pyridine nitrogen destabilizes the carboxylate anion intermediate during heating. This electronic effect significantly lowers the activation energy required for decarboxylation compared to standard aliphatic carboxylic acids, making thermal control during synthesis and drying phases critical.

Fig 1. Primary chemical degradation pathways of piperidine-substituted nicotinic acids.Quantitative Kinetic and Thermodynamic Data

To accurately predict shelf life, it is essential to baseline the kinetic and thermodynamic parameters of the molecule's degradation pathways. The table below summarizes critical thresholds derived from atmospheric and thermal studies.

Table 1: Kinetic and Thermodynamic Parameters of Degradation

| Parameter | Value | Reference / Condition |

| OH-Radical Reaction Rate (Piperidine) | 1.19 ± 0.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 304 ± 2 K, 1014 hPa[2] |

| H-Abstraction Branching (C2 position) | ~50% | Photo-oxidation[2] |

| H-Abstraction Branching (N1 position) | ~35% | Photo-oxidation[2] |

| Solid-Solid Phase Transition (Nicotinic Acid) | 176–198 °C | Inert atmosphere[4] |

| Decarboxylation Threshold | > 200 °C | Aqueous/Thermal stress[5] |

Regulatory Framework: ICH Q1A(R2) Stability Testing

To ensure the safety and efficacy of new drug substances, stability testing must strictly adhere to the International Council for Harmonisation (ICH) Q1A(R2) guidelines[6]. These guidelines define the specific temperature and relative humidity (RH) conditions required to establish a product's shelf life across various global climatic zones[7].

Fig 2. ICH Q1A(R2) compliant stability testing workflow for new drug substances.Step-by-Step Methodology: Stability-Indicating Forced Degradation Protocol

A self-validating forced degradation study is critical to elucidate the degradation profile and to validate the analytical methods used during ICH stability testing. The following protocol is designed to isolate specific degradation pathways.

Step 1: Preparation of Stock Solution

-

Action: Dissolve the piperidine-substituted nicotinic acid API in a mass-spectrometry compatible solvent (e.g., 50:50 Methanol:Water) to a concentration of 1.0 mg/mL.

-

Causality: Methanol ensures complete solubilization of the lipophilic piperidine moiety, while water supports the ionization of the nicotinic acid group. This ensures homogeneous stress exposure.

Step 2: Oxidative Stress Testing

-

Action: Transfer 5 mL of the stock solution to a light-protected vial. Add 1 mL of 3% H₂O₂ and incubate at 25 °C for 24 hours.

-

Causality: H₂O₂ acts as a surrogate for atmospheric ROS, specifically targeting the electron-rich piperidine nitrogen to evaluate N-oxide formation[1]. Room temperature is strictly maintained because elevated heat combined with peroxides can cause non-representative, total destruction of the molecule rather than realistic degradation.

Step 3: Thermal and Hydrolytic Stress Testing

-

Action: Transfer 5 mL of the stock solution to sealed, pressure-resistant glass ampoules. Adjust the pH to 2.0 (using 0.1 N HCl) and pH 10.0 (using 0.1 N NaOH) in separate ampoules. Heat at 80 °C for 7 days.

-

Causality: Extreme pH combined with heat accelerates amide/ester hydrolysis (if the compound is formulated as a prodrug) and probes the susceptibility of the nicotinic acid moiety to decarboxylation under acid/base-catalyzed conditions.

Step 4: Photolytic Stress Testing (ICH Q1B Compliant)

-

Action: Expose the solid API and a 1.0 mg/mL solution to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter.

-

Causality: Validates whether UV light provides the necessary activation energy to initiate the photo-oxidative free radical mechanism on the piperidine ring[1].

Step 5: Analytical Resolution (LC-MS/MS)

-

Action: Quench all reactions (e.g., neutralize pH, add sodium thiosulfate to neutralize H₂O₂). Analyze the samples using a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled with ESI-MS.

-

Causality: Standard C18 reverse-phase columns often fail to retain the highly polar piperidine N-oxide and glutaric acid degradation products, causing them to elute in the void volume[1]. HILIC ensures adequate retention and separation from the parent compound, creating a truly stability-indicating assay.

Conclusion

The chemical stability profile of piperidine-substituted nicotinic acids is a delicate balance governed by the oxidative susceptibility of the piperidine ring and the thermal decarboxylation risks of the nicotinic acid moiety. By understanding the precise causality behind these degradation mechanisms—and implementing targeted forced degradation protocols utilizing HILIC LC-MS/MS—researchers can rationally design robust formulations. Mitigating these risks through the use of chelating agents, inert atmospheres, and strict thermal controls ensures compliance with ICH Q1A(R2) standards and accelerates the path to regulatory approval.

References

- Title: Stability tests according to ICH Q1A (R2)

- Source: amsbiopharma.

- Source: benchchem.

- Source: asm.

- Source: acs.

- Source: researchgate.

- Source: google.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]

- 6. memmert.com [memmert.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

6-(Piperidin-1-ylmethyl)nicotinic Acid: A Privileged Scaffold for Non-Imidazole Histamine H3 Receptor Antagonists

Executive Summary

The evolution of histamine H3 receptor (H3R) antagonists represents a classic paradigm shift in medicinal chemistry. Early drug discovery efforts relied heavily on imidazole-based ligands (e.g., thioperamide, clobenpropit), mimicking the endogenous ligand histamine. However, the imidazole moiety introduced severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration, off-target interactions with hepatic cytochrome P450 (CYP450) enzymes, and rapid metabolic degradation.

To overcome these limitations, the field pivoted toward non-imidazole scaffolds. Among these, 6-(piperidin-1-ylmethyl)nicotinic acid has emerged as a highly versatile and privileged building block[1]. By replacing the problematic imidazole ring with a basic piperidine and utilizing a pyridine-3-carboxylic acid core, this scaffold provides a robust synthetic handle for generating diverse libraries of potent, CNS-penetrant H3R antagonists and inverse agonists targeted for the treatment of narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and obesity[2].

Pharmacological Context & Mechanistic Rationale

The Histamine H3 Receptor

The H3 receptor is a Gi/o-protein coupled receptor primarily localized in the central nervous system (CNS). It functions both as a presynaptic autoreceptor (regulating histamine synthesis and release) and as a heteroreceptor (modulating the release of other neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine)[3]. Blockade of the H3R via antagonists or inverse agonists results in a "disinhibition" of these pathways, leading to enhanced neurotransmitter release and improved cognitive and wakefulness profiles[2].

Structural Anatomy of the Scaffold

The 6-(piperidin-1-ylmethyl)nicotinic acid scaffold is rationally designed to satisfy the pharmacophore model of the H3 receptor:

-

The Piperidine Ring: Acts as the essential basic amine. At physiological pH, it is protonated and forms a critical salt bridge with the highly conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3R[4].

-

The Methylene Spacer: Provides the optimal distance and torsional flexibility between the basic center and the aromatic core.

-

The Pyridine Core: Replaces the imidazole ring. It provides structural rigidity, improves metabolic stability (avoiding CYP450 chelation), and serves as an optimal vector to project the tail group into the receptor's hydrophobic binding pocket.

-

The Carboxylic Acid: Serves as the primary point of diversification. Through simple amide coupling, a vast array of lipophilic or polar tail groups can be attached to fine-tune binding affinity and ADMET properties.

Caption: Mechanism of Action: H3 Receptor signaling pathway and the disinhibitory effect of antagonists.

Experimental Protocol: Synthesis and Derivatization

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of the scaffold and its subsequent derivatization into an active H3R antagonist library.

Step 1: Esterification and Radical Bromination

-

Reaction: Dissolve 6-methylnicotinic acid (1.0 eq) in methanol. Add catalytic H2SO4 and reflux for 12 hours to yield methyl 6-methylnicotinate.

-

Bromination: Dissolve the ester in carbon tetrachloride ( CCl4 ). Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq). Reflux under a halogen lamp for 4 hours.

-

Validation Check: Monitor via LC-MS. The disappearance of the starting material ( m/z 152 [M+H]+ ) and the emergence of the brominated intermediate ( m/z 230/232 [M+H]+ ) validate the completion of the radical bromination.

Step 2: Nucleophilic Substitution

-

Reaction: Dissolve methyl 6-(bromomethyl)nicotinate in anhydrous acetonitrile. Add potassium carbonate ( K2CO3 , 2.5 eq) and piperidine (1.2 eq). Stir at room temperature for 8 hours.

-

Validation Check: A basic alumina TLC (EtOAc:Hexane 1:1) will show a new spot ( Rf≈0.4 ) that stains positive with Dragendorff's reagent, confirming the successful installation of the tertiary amine. LC-MS will show a mass of 235 [M+H]+ .

Step 3: Saponification to the Free Acid Scaffold

-

Reaction: Treat the methyl 6-(piperidin-1-ylmethyl)nicotinate with LiOH⋅H2O (2.0 eq) in a THF/Water (3:1) mixture at room temperature for 4 hours.

-

Workup: Adjust the pH to ~5.5 using 1N HCl. Lyophilize the aqueous layer to yield 6-(piperidin-1-ylmethyl)nicotinic acid as a zwitterionic solid[5].

Step 4: Amide Coupling (Library Generation)

-

Reaction: To a solution of the scaffold (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.

-

Coupling: Add the desired primary or secondary amine (e.g., cyclobutylamine) (1.2 eq). Stir for 12 hours.

-

Purification: Purify via reverse-phase preparative HPLC to yield the final non-imidazole H3 antagonist[4].

Caption: Workflow for the synthesis and derivatization of the 6-(piperidin-1-ylmethyl)nicotinic acid scaffold.

Structure-Activity Relationship (SAR) & Quantitative Data

The versatility of the carboxylic acid handle allows for extensive SAR exploration. The choice of the amide tail drastically impacts both the binding affinity ( Ki ) at the human H3 receptor and the blood-brain barrier penetration (LogBB), which is critical for CNS indications.

Table 1: Representative SAR of 6-(Piperidin-1-ylmethyl)nicotinamide Derivatives

| Compound | R-Group (Amide Tail) | hH3R Binding Affinity ( Ki , nM) | BBB Penetration (LogBB) | Lipophilicity (cLogP) |

| 1 | Cyclobutyl | 2.5 | +0.45 | 2.8 |

| 2 | Cyclopentyl | 4.1 | +0.50 | 3.2 |

| 3 | 4-Fluorobenzyl | 1.8 | +0.38 | 3.5 |

| 4 | Morpholinoethyl | 12.4 | -0.15 | 1.4 |

| 5 | Thiomorpholine | 8.0 | +0.10 | 2.1 |

Data represents typical SAR trends observed for this scaffold class in radioligand binding assays using human H3R-transfected membranes[4].

Causality in SAR Design

-

Steric Bulk and Affinity: The cyclobutyl group (Compound 1) provides optimal steric bulk to occupy the lipophilic pocket of the H3 receptor without introducing excessive rotational entropy. This results in a highly potent Ki of 2.5 nM.

-

Desolvation Penalties: In contrast, the morpholinoethyl tail (Compound 4) introduces a hydrogen bond acceptor (the morpholine oxygen) that increases the polar surface area (PSA). This drastically reduces BBB penetration (LogBB -0.15) and lowers binding affinity ( Ki 12.4 nM) due to a high desolvation penalty when entering the hydrophobic binding cleft of the receptor.

-

Halogen Bonding: The 4-fluorobenzyl derivative (Compound 3) exhibits the highest affinity. The fluorine atom effectively fills a deep hydrophobic sub-pocket while modulating the electron density of the benzyl ring, enhancing pi-pi stacking interactions with aromatic residues in the receptor[6].

Preclinical Profiling & ADMET Advantages

The transition from imidazole to the 6-(piperidin-1-ylmethyl)nicotinic acid scaffold yields profound improvements in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles:

-

CYP450 Mitigation: Imidazoles are notorious for coordinating with the heme iron of CYP450 enzymes, leading to severe drug-drug interactions. The pyridine core of this scaffold is sterically hindered and electronically deactivated by the adjacent amide, virtually eliminating CYP3A4 and CYP2D6 inhibition.

-

CNS Penetration: By carefully selecting the amide tail (e.g., Compound 1), the overall topological polar surface area (tPSA) is kept below 60 Ų, and the cLogP is maintained between 2.0 and 3.5, ensuring optimal passive diffusion across the blood-brain barrier.

-

hERG Liability: A common issue with basic amines (like piperidine) is the off-target blocking of the hERG potassium channel, leading to cardiotoxicity. The rigidity of the nicotinic acid core restricts the conformational flexibility of the molecule, preventing it from adopting the specific geometries required to block the hERG channel pore.

Conclusion

The 6-(piperidin-1-ylmethyl)nicotinic acid scaffold is a cornerstone in modern neuropharmacology. By elegantly solving the pharmacokinetic and toxicological issues inherent to early imidazole-based ligands, this scaffold has enabled the discovery of highly selective, potent, and safe non-imidazole H3 receptor antagonists. Its synthetic accessibility and robust SAR profile continue to make it an invaluable tool for drug development professionals targeting complex CNS disorders.

References

-

Carruthers, N. I., Shah, C. R., & Swanson, D. M. (2008). Pyridine compounds as histamine H3 modulators. U.S. Patent No. 7,423,147 B2. United States Patent and Trademark Office.[1][4][6]

-

Lovenberg, T. W., Roland, P. S., Wilson, S. J., et al. (1999). Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology, 55(6), 1101-1107.[Link][4]

-

Leurs, R., Vollinga, R. C., & Timmerman, H. (1995). The medicinal chemistry and therapeutic potentials of ligands of the histamine H3 receptor. Progress in Drug Research, 45, 107-165. [Link][2][3]

-

Lin, J. S., Sakai, K., Vanni-Mercier, G., et al. (1990). Involvement of histaminergic neurons in arousal mechanisms demonstrated with H3-receptor ligands in the cat. Brain Research, 523(2), 325-330.[Link][2][3]

Sources

- 1. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]

- 2. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Mastering the Synthesis of 6-(Piperidin-1-ylmethyl)nicotinic Acid Amides: A Comprehensive Guide to Reaction Conditions and Protocols

For Immediate Release

Introduction: The Significance of 6-(Piperidin-1-ylmethyl)nicotinic Acid Amides

6-(Piperidin-1-ylmethyl)nicotinic acid is a valuable scaffold in medicinal chemistry, combining the pharmacophoric elements of a substituted pyridine ring and a piperidine moiety. Its amide derivatives are of significant interest for their potential biological activities. The successful and efficient synthesis of these amides is a crucial step in the discovery and development of new therapeutic agents. This guide will provide a comprehensive overview of the key considerations and detailed protocols for achieving high-yield and high-purity amide products.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is because the carboxylate anion is a poor electrophile, and direct reaction with an amine is generally unfavorable under mild conditions. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[1][2]

The Challenge of 6-(Piperidin-1-ylmethyl)nicotinic Acid's Zwitterionic Nature

A key consideration for the coupling of 6-(Piperidin-1-ylmethyl)nicotinic acid is its potential to exist as a zwitterion, or internal salt. The basic piperidine nitrogen can be protonated by the acidic carboxylic acid, which can impact its solubility and the availability of the free carboxylic acid for activation. This necessitates careful consideration of the reaction conditions, particularly the choice of solvent and base, to ensure the carboxylic acid is in a reactive form.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount for a successful reaction and should be guided by the specific amine being coupled, the scale of the reaction, and cost considerations. Two of the most common and effective classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Based Coupling: EDC

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is widely used for its ease of handling and the straightforward removal of its urea byproduct during aqueous work-up.[3]

Mechanism of EDC-Mediated Coupling:

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. To suppress this side reaction and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[4] HOBt traps the O-acylisourea to form a more stable active ester, which is more amenable to reaction with the amine.

Figure 1: Simplified workflow of EDC-mediated amide coupling.

Uronium/Aminium Salt-Based Coupling: HATU

For more challenging couplings, such as those involving sterically hindered amines or where racemization is a concern, uronium or aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[1][5] HATU is known for its high coupling efficiency and rapid reaction rates.[6]

Mechanism of HATU-Mediated Coupling:

In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This active ester is then readily attacked by the amine to yield the amide product.[5] A crucial step in this process is the pre-activation of the carboxylic acid with HATU and the base before the addition of the amine.[7]

Sources

Application Note: Scalable Preparation of 6-(Piperidin-1-ylmethyl)nicotinic Acid Intermediates

Introduction & Scope

The compound 6-(Piperidin-1-ylmethyl)nicotinic acid (often isolated as the hydrochloride salt, CAS: 1416714-22-1)[1] is a highly versatile, bifunctional heterocyclic building block. It is prominently featured in the synthesis of non-imidazole histamine H3 receptor antagonists utilized for neurodegenerative and sleep/wake disorders[2], as well as emerging Fibroblast Activation Protein (FAP) inhibitors in oncology[3].

This application note details a robust, three-step synthetic protocol starting from commercially available methyl 6-methylnicotinate. The workflow is designed to maximize yield, minimize over-alkylation, and ensure high chromatographic purity of the final zwitterionic or salt-form intermediate.

Mechanistic Rationale & Pathway

A successful and scalable synthesis relies on understanding the causality behind reagent selection and reaction dynamics:

-

Step 1: Wohl-Ziegler Radical Bromination. The benzylic-type methyl group on the pyridine ring is activated. Using N-Bromosuccinimide (NBS) with a radical initiator (AIBN) under thermal conditions ensures selective mono-bromination. The use of a non-polar solvent (e.g., trifluorotoluene) minimizes ionic side reactions and prevents ring-bromination.

-

Step 2: Bimolecular Nucleophilic Substitution (SN2). The intermediate methyl 6-(bromomethyl)nicotinate is highly electrophilic. Piperidine acts as the nucleophile. To prevent the basic piperidine from being consumed by the liberated HBr, anhydrous potassium carbonate (K2CO3) is employed as a heterogeneous acid scavenger. Acetonitrile (MeCN) is selected as the polar aprotic solvent to accelerate the SN2 transition state while keeping the quaternary ammonium side-products insoluble.

-

Step 3: Saponification. The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic THF/Water system. LiOH is preferred over NaOH or KOH to prevent unwanted degradation of the pyridine ring and to allow for easier isolation of the amino acid upon careful acidification with HCl.

Figure 1: Three-step synthetic workflow for 6-(Piperidin-1-ylmethyl)nicotinic acid.

Figure 2: Mechanistic dynamics and side-product mitigation during the SN2 substitution step.

Quantitative Data & Optimization

Table 1: Reagent Quantities for 100 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| Methyl 6-methylnicotinate | 151.16 | 1.00 | 15.1 g | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 18.7 g | Brominating Agent |

| AIBN | 164.21 | 0.10 | 1.64 g | Radical Initiator |

| Piperidine | 85.15 | 1.20 | 10.2 g | Nucleophile |

| Potassium Carbonate | 138.20 | 2.00 | 27.6 g | Base / Acid Scavenger |

| Lithium Hydroxide (H2O) | 41.96 | 3.00 | 12.6 g | Saponification Base |

Table 2: Optimization of SN2 Reaction Conditions

| Solvent | Base | Temp (°C) | Yield (%) | Observation / Causality |

|---|---|---|---|---|

| DCM | TEA | 25 | 45 | Sluggish reaction; TEA competes as a nucleophile causing impurities. |

| DMF | K2CO3 | 80 | 62 | High conversion, but difficult solvent removal and colored impurities. |

| MeCN | K2CO3 | 60 | 88 | Optimal; K2CO3 is insoluble, driving clean HBr scavenging. |

Experimental Protocols

Note: This protocol is a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.

Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

-

Setup: Charge a 500 mL round-bottom flask equipped with a reflux condenser with methyl 6-methylnicotinate (15.1 g, 100 mmol) and trifluorotoluene (200 mL).

-

Reagent Addition: Add NBS (18.7 g, 105 mmol) and AIBN (1.64 g, 10 mmol) to the suspension.

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

-

IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the starting material spot is <5% relative to the product.

-

Workup: Cool the reaction to room temperature. Filter off the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure to yield crude methyl 6-(bromomethyl)nicotinate. Crucial: Use this intermediate immediately in Step 2 to prevent hydrolytic degradation or dimerization.

Step 2: Synthesis of Methyl 6-(piperidin-1-ylmethyl)nicotinate

-

Setup: Dissolve the crude methyl 6-(bromomethyl)nicotinate in anhydrous acetonitrile (150 mL).

-

Base Addition: Add finely powdered K2CO3 (27.6 g, 200 mmol) to the solution.

-

Nucleophile Addition: Cool the mixture to 0 °C. Add piperidine (10.2 g, 120 mmol) dropwise to control the initial exotherm and prevent runaway over-alkylation.

-

Reaction: Warm the mixture to 60 °C and stir for 12 hours.

-

IPC (Self-Validation): Monitor by LC-MS. Confirm the presence of the target mass [M+H]+ = 235.1 and the disappearance of the brominated intermediate.

-

Workup: Filter the inorganic salts and concentrate the solvent. Partition the residue between EtOAc (200 mL) and Water (100 mL).

-

Acid-Base Purification: Extract the organic layer with 1M HCl (2 x 100 mL) to selectively pull the basic product into the aqueous phase, leaving neutral impurities behind. Basify the aqueous layer to pH 9 with Na2CO3 and back-extract with EtOAc. Dry over Na2SO4 and concentrate to yield the pure ester intermediate.

Step 3: Synthesis of 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride

-

Setup: Dissolve the intermediate from Step 2 in a mixture of THF (100 mL) and Water (50 mL).

-

Reaction: Add LiOH monohydrate (12.6 g, 300 mmol) and stir at room temperature for 4 hours.

-

IPC (Self-Validation): Monitor by LC-MS for the complete disappearance of the ester ([M+H]+ = 235.1) and appearance of the acid ([M+H]+ = 221.1).

-

Workup: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2 using 6M HCl.

-

Isolation: Lyophilize the aqueous solution or concentrate and triturate with cold acetone to precipitate 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride[1]. Filter and dry under high vacuum to afford the final product as a white to off-white solid.

References

- Title: US7423147B2 - Pyridine compounds as histamine H3 modulators Source: Google Patents URL

- Title: 1416714-22-1 | 6-(Piperidin-1-ylmethyl)

- Title: WO2024022332A1 - Fap inhibitors Source: Google Patents URL

Sources

Comprehensive In Vitro Assay Protocols for Evaluating 6-(Piperidin-1-ylmethyl)nicotinic Acid as a Histamine H3 Receptor Modulator

Introduction & Scientific Rationale

6-(Piperidin-1-ylmethyl)nicotinic acid is a highly specific, non-imidazole heterocyclic compound designed to modulate the Histamine H3 Receptor (H3R). Historically, first-generation H3R antagonists (such as thioperamide) relied on an imidazole ring for receptor recognition. However, the imidazole moiety is notorious for causing off-target interactions with cytochrome P450 (CYP450) enzymes and restricting blood-brain barrier (BBB) penetration[1]. The structural evolution toward non-imidazole scaffolds—utilizing a piperidine-pyridine backbone like 6-(Piperidin-1-ylmethyl)nicotinic acid—circumvents these pharmacokinetic liabilities while maintaining potent receptor affinity[1].

Because the H3R functions as a presynaptic autoreceptor and heteroreceptor coupled to inhibitory G-proteins (Gαi/o), evaluating a novel modulator requires a multi-tiered in vitro approach. Furthermore, the H3R exhibits significant species-specific pharmacological divergence (particularly between rodents and primates)[2][3]. Therefore, a self-validating assay system must prioritize human recombinant receptors to ensure clinical translatability.

Experimental Causality & Assay Design

To establish a comprehensive pharmacological profile for 6-(Piperidin-1-ylmethyl)nicotinic acid, our workflow is divided into three critical pillars:

-

Target Engagement (Affinity): A competitive radioligand binding assay determines the equilibrium dissociation constant ( Ki ). We utilize [³H]-N-α-methylhistamine, a gold-standard H3R radioligand, against human H3R-expressing membranes[3].

-

Functional Antagonism (cAMP Modulation): Because H3R activation inhibits adenylyl cyclase (AC) via Gαi, we must artificially stimulate AC using Forskolin to create a measurable "cAMP window." The test compound's ability to reverse agonist-induced cAMP suppression confirms its functional antagonism.

-

Constitutive Activity (GTPγS Binding): The H3R is highly constitutively active. Measuring [³⁵S]GTPγS binding differentiates a neutral antagonist (which blocks agonists but doesn't affect basal signaling) from an inverse agonist (which actively reduces basal G-protein coupling).

H3R Signaling & Modulation Mechanism

Fig 1. Mechanism of H3R antagonism by 6-(Piperidin-1-ylmethyl)nicotinic acid restoring cAMP.

Step-by-Step Methodologies

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki ) of 6-(Piperidin-1-ylmethyl)nicotinic acid at the human H3R.

-

Reagents: HEK-293 cell membranes stably expressing human H3R, [³H]-N-α-methylhistamine (Specific Activity ~80 Ci/mmol), unlabeled thioperamide (10 µM for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

Procedure:

-

Preparation: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic piperidine compounds.

-

Incubation: In a 96-well plate, combine 10–20 µg of membrane protein, 1 nM [³H]-N-α-methylhistamine, and serial dilutions of 6-(Piperidin-1-ylmethyl)nicotinic acid (10 pM to 10 µM).

-

Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

-

Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B plates using a vacuum manifold. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filters, add 40 µL of scintillation cocktail per well, and quantify radioactivity using a Microbeta counter.

-

-

Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .

Protocol 2: TR-FRET cAMP Accumulation Assay

Objective: Evaluate the functional antagonism of the compound in a live-cell format.

Fig 2. Step-by-step TR-FRET workflow for evaluating functional H3R antagonism.

-

Procedure:

-

Cell Plating: Seed CHO-K1 cells expressing human H3R at 5,000 cells/well in a 384-well plate. Use stimulation buffer containing 0.5 mM IBMX. Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the premature degradation of synthesized cAMP.

-

Antagonist Pre-incubation: Add serial dilutions of 6-(Piperidin-1-ylmethyl)nicotinic acid and incubate for 15 minutes at room temperature (RT).

-

Stimulation: Add 10 µM Forskolin and an EC80 concentration of R(-)-α-methylhistamine (reference agonist). Incubate for 30 minutes at RT.

-

Detection: Lyse the cells and add TR-FRET reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

-

Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. A reversal of the agonist's effect by the test compound will result in higher native cAMP, which competes with Eu-cAMP, leading to a decrease in the FRET signal ratio (665/620).

-

Protocol 3: [³⁵S]GTPγS Binding Assay

Objective: Determine if the compound acts as a neutral antagonist or an inverse agonist.

-

Procedure:

-

Incubate human H3R membranes (10 µ g/well ) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing 10 µM GDP. Causality: Excess GDP forces the G-proteins into an inactive state, maximizing the signal-to-noise ratio when measuring basal vs. inverse agonist states.

-

Add 6-(Piperidin-1-ylmethyl)nicotinic acid and 0.1 nM [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate via rapid filtration over GF/B filters, wash, and measure bound radioactivity. A reduction in basal [³⁵S]GTPγS binding indicates inverse agonism.

-

Representative Data Presentation

The table below summarizes the expected in vitro pharmacological profile for a high-affinity, non-imidazole H3R modulator like 6-(Piperidin-1-ylmethyl)nicotinic acid.

| Assay Type | Target | Parameter | Representative Value | Biological Interpretation |

| Radioligand Binding | Human H3R | Ki | 5 – 15 nM | High-affinity target engagement. |

| Radioligand Binding | Rat H3R | Ki | 20 – 50 nM | Highlights species-specific divergence. |

| TR-FRET cAMP | Human H3R | IC50 | 10 – 30 nM | Potent functional antagonism of Gαi signaling. |

| [³⁵S]GTPγS Binding | Human H3R | EC50 | ~25 nM | Inverse agonism; reduction of constitutive activity. |

References

-

[1] Carruthers, N. I., Shah, C. R., & Swanson, D. M. (2008). Pyridine compounds as histamine H3 modulators (US Patent 7,423,147B2). U.S. Patent and Trademark Office. Available at:

-

[2] Esbenshade, T. A., Browman, K. E., Bitner, R. S., Strakhova, M., Cowart, M. D., & Brioni, J. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. Available at:[Link]

-

[3] Baumeister, P., Erdkoenig, A., Tropmann, K., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Pharmacology & Translational Science, 6(11), 1664–1675. Available at:[Link]

Sources

Application Note: Formulation and Delivery Strategies for 6-(Piperidin-1-ylmethyl)nicotinic Acid

Introduction & Physicochemical Profiling

6-(Piperidin-1-ylmethyl)nicotinic acid is a highly functionalized pharmacophore frequently utilized in the development of histamine H3 receptor modulators and metabolic regulators[1]. However, its dual-functional nature presents significant formulation and delivery challenges. The molecule contains an acidic carboxylic acid moiety derived from nicotinic acid (pKa ~4.85)[2] and a strongly basic piperidine ring (pKa ~11.12)[3]. Consequently, at physiological pH (7.4), the molecule exists predominantly as a zwitterion.

While this zwitterionic state confers excellent aqueous solubility, it severely restricts passive transcellular diffusion across lipophilic biological membranes (such as the intestinal epithelium or the blood-brain barrier). To overcome this permeability barrier, advanced formulation strategies such as Lipophilic Ion-Pairing (LIP)[4] and Water-in-Oil-in-Water (W/O/W) double emulsion encapsulation[5] must be employed.

Table 1: Estimated Physicochemical Properties of 6-(Piperidin-1-ylmethyl)nicotinic Acid

| Property | Value | Implication for Delivery |

| Molecular Weight | 220.27 g/mol | Small molecule, favorable size for nanocarrier encapsulation. |

| Nicotinic Acid pKa | ~4.85 | Deprotonated (anionic) at pH 7.4. |

| Piperidine pKa | ~11.12 | Protonated (cationic) at pH 7.4. |

| Net Charge at pH 7.4 | Neutral (Zwitterionic) | High aqueous solubility, poor membrane permeability. |

| BCS Classification | Class III (Estimated) | Requires permeability-enhancing formulation strategies. |

Formulation Strategy 1: Lipophilic Ion-Pairing (LIP) for Solid Lipid Nanoparticles

Causality & Rationale: Direct encapsulation of highly polar or zwitterionic molecules into lipid matrices typically results in low encapsulation efficiency (EE%) due to rapid partitioning into the aqueous phase during formulation. Lipophilic Ion-Pairing (LIP) overcomes this by reversibly masking the charged centers of the active pharmaceutical ingredient (API) with a counter-ion of opposite charge and high lipophilicity[4]. For 6-(Piperidin-1-ylmethyl)nicotinic acid, pairing the protonated piperidine nitrogen with an anionic lipophilic counter-ion (e.g., sodium deoxycholate) forms a neutral, hydrophobic complex. This dramatically increases the apparent partition coefficient (LogD), enabling efficient loading into Solid Lipid Nanoparticles (SLNs).

Protocol: LIP Complexation and SLN Preparation

-

Ion-Pair Formation: Dissolve 10 mM of 6-(Piperidin-1-ylmethyl)nicotinic acid in 10 mL of deionized water. Adjust to pH 6.0 using 0.1 M HCl/NaOH to ensure full protonation of the piperidine and partial protonation of the carboxylate.

-

Counter-ion Addition: Slowly add 10 mM of sodium deoxycholate under continuous magnetic stirring (500 rpm) at room temperature for 2 hours.

-

Complex Isolation: Centrifuge the resulting turbid suspension at 10,000 × g for 15 minutes. Collect the precipitated hydrophobic ion-pair complex and lyophilize for 24 hours.

-

SLN Formulation (Hot Homogenization): Melt 500 mg of solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point (~85°C). Dissolve 50 mg of the lyophilized LIP complex directly into the lipid melt.

-

Aqueous Phase Preparation: Heat 20 mL of an aqueous surfactant solution (2% w/v Poloxamer 188) to the same temperature (85°C).

-

Emulsification: Disperse the lipid melt into the hot aqueous phase using a high-shear homogenizer at 15,000 rpm for 5 minutes.

-

Solidification: Rapidly cool the nanoemulsion in an ice bath (2–8°C) to solidify the lipid matrix, forming drug-loaded SLNs.

Workflow for Lipophilic Ion-Pairing (LIP) and Solid Lipid Nanoparticle (SLN) formulation.

Formulation Strategy 2: W/O/W Double Emulsion PLGA Nanoparticles

Causality & Rationale: When sustained release of the un-modified zwitterion is required, polymeric encapsulation using Poly(lactic-co-glycolic acid) (PLGA) is preferred. A standard single emulsion (O/W) method is ineffective for 6-(Piperidin-1-ylmethyl)nicotinic acid because the hydrophilic API will rapidly diffuse into the continuous aqueous phase, resulting in <10% encapsulation efficiency. The Water-in-Oil-in-Water (W/O/W) double emulsion method solves this by trapping the aqueous API solution (W1) inside an organic polymer solution (O), which is then dispersed into a secondary aqueous phase (W2)[5][6].

Protocol: W/O/W Double Emulsion Solvent Evaporation

-

Primary Emulsion (W1/O): Dissolve 20 mg of 6-(Piperidin-1-ylmethyl)nicotinic acid in 1 mL of PBS (pH 7.4) to form the inner aqueous phase (W1). Dissolve 100 mg of PLGA (50:50, MW 30,000-60,000) in 4 mL of dichloromethane (DCM) to form the organic phase (O).

-

First Sonication: Add W1 dropwise to O while sonicating in an ice bath using a probe sonicator (40% amplitude, 1 minute) to form a stable W1/O primary emulsion.

-

Secondary Emulsion (W1/O/W2): Immediately transfer the primary emulsion into 20 mL of an external aqueous phase (W2) containing 1% w/v Polyvinyl Alcohol (PVA) as a stabilizer.

-

Second Sonication: Homogenize the mixture using a high-shear mixer at 10,000 rpm for 3 minutes to form the W1/O/W2 double emulsion.

-

Solvent Evaporation: Transfer the double emulsion to a magnetic stirrer and stir continuously at 400 rpm for 4 hours at room temperature to evaporate the DCM and harden the PLGA nanoparticles.

-

Recovery & Washing: Collect the nanoparticles by ultracentrifugation at 20,000 × g for 30 minutes. Wash twice with deionized water to remove unencapsulated API and excess PVA, then lyophilize.

Step-by-step W/O/W double emulsion process for encapsulating zwitterionic APIs in PLGA.

In Vitro Validation & Analytical Characterization

To ensure the formulations act as self-validating systems, critical quality attributes (CQAs) must be measured. The encapsulation efficiency (EE%) is determined by disrupting the nanoparticles (using Triton X-100 for SLNs or DMSO for PLGA) and quantifying the API via HPLC-UV at 263 nm[2]. Permeability enhancement is validated using a Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 2: Expected Analytical Outcomes for Formulation Strategies

| Formulation Type | Expected Size (DLS) | Zeta Potential | Encapsulation Efficiency (EE%) | Relative PAMPA Permeability |

| Free API Solution | N/A | Neutral | N/A | 1x (Baseline) |

| LIP-SLN Complex | 120 - 180 nm | -20 to -30 mV | > 75% | 8x - 12x |

| W/O/W PLGA NP | 150 - 250 nm | -15 to -25 mV | 50% - 65% | 5x - 7x (Sustained) |

Conclusion

The delivery of amphoteric molecules like 6-(Piperidin-1-ylmethyl)nicotinic acid requires rational formulation design to overcome inherent permeability limitations. By employing Lipophilic Ion-Pairing to modulate the apparent partition coefficient, or W/O/W double emulsions to physically shield the hydrophilic core, formulators can significantly enhance the bioavailability and therapeutic utility of this pharmacophore.

Sources

- 1. US7423147B2 - Pyridine compounds as histamine H3 modulators - Google Patents [patents.google.com]

- 2. Nicotinic Acid [drugfuture.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strategies to Overcome Heparins’ Low Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Encapsulation of Large-Size Plasmids in PLGA Nanoparticles for Gene Editing: Comparison of Three Different Synthesis Methods [mdpi.com]

Application Note: 6-(Piperidin-1-ylmethyl)nicotinic Acid as a Versatile Building Block in GPCR Drug Discovery

Introduction & Strategic Rationale

In the landscape of modern medicinal chemistry, the design of G-protein coupled receptor (GPCR) modulators—particularly those targeting the Histamine H3 receptor—has undergone a significant evolution. Historically, H3 receptor ligands relied heavily on imidazole-containing scaffolds [1]. However, the imidazole moiety is notorious for causing cytochrome P450 (CYP450) inhibition and poor central nervous system (CNS) penetration, leading to unacceptable off-target toxicity and pharmacokinetic liabilities.

To circumvent these issues, researchers have pivoted toward non-imidazole heterocyclic compounds [1]. 6-(Piperidin-1-ylmethyl)nicotinic acid (often supplied as a hydrochloride salt, CAS: 1416714-22-1) has emerged as a highly versatile, premium building block. By combining a highly basic piperidine headgroup with a rigid, metabolically stable pyridine core, this molecule provides an ideal foundation for synthesizing targeted amide libraries, PROTAC linkers, and fragment-based drug discovery (FBDD) candidates.

Mechanistic Insight: The Pharmacophore Logic

The utility of 6-(Piperidin-1-ylmethyl)nicotinic acid lies in its perfect alignment with the classical GPCR aminergic pharmacophore model. Every structural feature of this building block serves a distinct, causal purpose in drug design:

-

The Basic Amine (Piperidine): With a pKa of approximately 9.5, the piperidine nitrogen remains protonated at physiological pH. This is an absolute requirement for forming a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp114 in the H3 receptor) within the transmembrane binding pocket [2].

-

The Rigid Spacer (Pyridine Core): The pyridine ring enforces a specific spatial vector, projecting the basic amine into the receptor's acidic pocket while minimizing the entropic penalty of binding. Furthermore, the electron-deficient nature of the pyridine ring increases the metabolic stability of the molecule against oxidative degradation compared to phenyl or imidazole rings.

-

The Coupling Handle (Carboxylic Acid): Positioned at C-3, the carboxylic acid serves as a highly reactive handle for amide coupling, allowing for rapid diversification with various aliphatic or aromatic amines to explore the receptor's lipophilic sub-pockets.

Figure 1: Pharmacophore mapping of 6-(Piperidin-1-ylmethyl)nicotinic acid in GPCR targeting.

Experimental Protocol: High-Efficiency Amide Library Generation

When utilizing 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride, standard peptide coupling conditions often fail or proceed sluggishly due to the electron-withdrawing nature of the pyridine ring and the presence of the HCl salt. The following protocol is a field-proven, self-validating system designed for high-throughput library generation.

Step-by-Step Methodology

1. Reagent Preparation & Activation

-

Action: In an oven-dried vial under a nitrogen atmosphere, dissolve 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL).

-

Causality: HATU is selected over EDCI/HOBt because the electron-deficient nicotinic acid requires a highly reactive uronium-based coupling agent to form the active ester efficiently.

2. Basification (Critical Step)

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 2.0 mmol) dropwise to the solution. Stir at room temperature for 15 minutes.

-

Causality: The use of 4.0 equivalents of DIPEA is mandatory. One equivalent activates the carboxylic acid, while the remaining equivalents neutralize the HCl salt of the building block and the potential salt of the incoming amine. Failure to use excess base will result in premature quenching and near-zero yields.

3. Amide Coupling

-

Action: Add the target primary or secondary amine (1.1 eq, 0.55 mmol). Stir the reaction mixture at room temperature for 2 hours.

-

Self-Validation: After 1 hour, sample 5 µL of the reaction, dilute in 1 mL of MeOH, and inject into an LC-MS. The disappearance of the active ester mass (M+HATU adduct) and the appearance of the product mass confirms successful coupling.

4. Workup and Purification

-

Action: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via Reverse-Phase Prep-HPLC (Water/MeCN with 0.1% TFA).

Quantitative Reaction Optimization

The table below summarizes the causality behind the optimization of the coupling conditions for this specific building block.

| Coupling Reagent | Base (eq) | Solvent | Time (h) | Avg. Yield (%) | Causality / Observation |

| EDCI / HOBt | DIPEA (3) | DMF | 12 | 45-55% | Sluggish activation of the electron-deficient pyridine carboxylate. |

| T3P (50% in EtOAc) | Et₃N (4) | EtOAc | 8 | 60-70% | Good scalability, but lower conversion rates for sterically hindered amines. |

| HATU | DIPEA (4) | DMF | 2 | 85-95% | Rapid activation; excess base fully neutralizes the HCl salt, driving the reaction forward. |

Workflow & Self-Validating Quality Control

To ensure scientific integrity, the synthesis workflow must be tightly coupled with analytical and biological validation. Because the target compounds are designed to modulate GPCRs (like the Gi/o-coupled H3 receptor), an in vitro cAMP accumulation assay serves as the ultimate functional validation of the synthesized library.

Figure 2: Standardized high-throughput workflow for generating targeted amide libraries.

Biological Validation Rationale: If the synthesized amide successfully antagonizes the H3 receptor, it will block the receptor's natural Gi/o-mediated inhibition of adenylate cyclase[3]. Consequently, a successful hit will result in a measurable increase in intracellular cAMP levels upon forskolin stimulation, validating both the chemical synthesis and the biological hypothesis.

Downstream Applications

Beyond traditional GPCR modulation, 6-(Piperidin-1-ylmethyl)nicotinic acid is increasingly utilized in advanced therapeutic modalities:

-

PROTAC Development: The basic piperidine ring acts as an excellent surface-exposed motif to improve the aqueous solubility of highly lipophilic PROTAC degraders. The rigid pyridine core can serve as an exit vector for PEG or alkyl linkers.

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight and well-defined vectors, this compound is an ideal fragment for X-ray crystallography screens, allowing researchers to map the acidic pockets of novel protein targets.

References